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Compound of Interest

Compound Name: 3-Pyridinecarboxamidine
CAS No.: 23255-20-1
Cat. No.: B3006089
. J

Executive Summary

3-Pyridinecarboxamidine (CAS: 23255-20-1), widely recognized in the pharmaceutical
sciences as Nicotinamidine, is a critical heterocyclic building block and pharmacophore. It is the
amidine analog of Nicotinamide (Vitamin B3), characterized by the substitution of the amide
oxygen with an imine group.

This structural modification confers significant basicity (

) and enables the molecule to function as a cationic mimetic of the amino acid Arginine.
Consequently, 3-Pyridinecarboxamidine and its derivatives are extensively utilized in
medicinal chemistry as competitive inhibitors of trypsin-like serine proteases (e.g., thrombin,
urokinase, factor Xa), where they anchor into the S1 specificity pocket of the enzyme.

CRITICAL DISTINCTION: Researchers must rigorously distinguish between Nicotinamidine
(Amidine) and Nicotinamide (Amide). While their names are phonetically similar, their chemical
reactivity and biological targets are distinct. Nicotinamide is a vitamin and PARP inhibitor;
Nicotinamidine is a protease inhibitor scaffold.

Nomenclature Taxonomy & ldentifiers

The following table consolidates the validated synonyms and identifiers for 3-
Pyridinecarboxamidine. This taxonomy is essential for cross-referencing databases such as
PubChem, SciFinder, and Reaxys.
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Table 1: Synonym & ldentifier Matrix

Category

Primary Name / Identifier

Alternative | Deprecated
Names

Common Names

Nicotinamidine

3-Amidinopyridine; 3-
Guanylpyridine

IUPAC Name

Pyridine-3-carboximidamide

3-Pyridinecarboximidamide

Chemical Structure

3-Pyridinecarboxamidine

C-(3-Pyridyl)formamidine

Salt Forms

Nicotinamidine HCI

3-Amidinopyridine
hydrochloride; 3-
Pyridinecarboxamidine

monohydrochloride

CAS Registry

23255-20-1 (Free Base)

7356-60-7 (Hydrochloride);
63265-42-9 (HCI alt ref)

FVGUUJINEJJPLCS-

InChl Key (Free Base)
UHFFFAOYSA-N

SMILES C1=CC(=CN=C1)C(=N)N NC(=N)clccencl

Visualizing the Nomenclature Hierarchy
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Figure 1: Nomenclature hierarchy linking the chemical entity to its standardized and trivial
names.

Structural Context & Chemical Properties
Isomeric Relationships

The position of the amidine group on the pyridine ring dictates biological activity.

» 3-Isomer (Nicotinamidine): Often used in fragment-based drug design for diverse targets,
including urokinase and specific kinase inhibitors.

e 4-Isomer (Isonicotinamidine): Highly potent S1 pocket binder; frequently seen in thrombin
inhibitors (e.g., Dabigatran intermediates).

Physicochemical Profile

The amidine group is a strong base. In physiological pH (7.4), 3-Pyridinecarboxamidine
exists predominantly in its protonated (cationic) form. This positive charge is the key driver for
its electrostatic interaction with the aspartate residue (Asp189) at the bottom of the S1 pocket
in serine proteases.

Property Value Note
Molecular Weight 121.14 g/mol Free base

o Highly basic; protonated at pH
pKa (Amidine) ~11.0-115

7.4

H-Bond Donors 2 Amidine -NH2 and =NH
H-Bond Acceptors 2 Pyridine N and Amidine N
LogP -0.3 (approx) Hydrophilic due to polarity

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 3-Pyridinecarboxamidine is the Pinner
Reaction, utilizing 3-Cyanopyridine (Nicotinonitrile) as the starting material. This method is
preferred for its high yield and the stability of the resulting hydrochloride salt.
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Synthesis Workflow (Pinner Reaction)

$Cyanopyridine 1. Base Catalysis

(Nicotinonitrile) \»
Methyl Nicotinimidate

> (Intermediate) 2. Amination

NaOMe / MeOH
(Sodium Methoxide) 3-Pyridinecarboxamidine HCI

NH4CI b (Nicotinamidine HCI)

(Ammonium Chloride)

Click to download full resolution via product page

Figure 2: Step-wise synthesis via the Pinner reaction mechanism.

Laboratory Protocol: Synthesis of Nicotinamidine HCI

Based on verified methodologies (e.g., US Patent 5294612).

Reagents:

3-Cyanopyridine (208 g, 2.0 mol)[1][2]

Sodium Methoxide (catalytic amount or stoichiometric, e.g., 0.1 eq)

Methanol (Anhydrous)

Ammonium Chloride (118 g, 2.2 mol)[1][2]

Procedure:

e Imidate Formation: Dissolve 3-Cyanopyridine in anhydrous methanol. Add Sodium
Methoxide at

. Stir until dissolved.

 Incubation: Store the stoppered reaction mixture at

for 24-96 hours. This allows the formation of the O-methyl imidate intermediate.
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o Amidation: Add solid Ammonium Chloride directly to the mixture.

o Reaction: Stir at room temperature (or slight reflux depending on kinetics required) for 4-8
hours.

 [solation: Remove solvent in vacuo. Triturate the residue with isopropanol/ether to precipitate
the product.[1][2]

 Purification: Collect the white solid by filtration. Yield is typically >85%.[1][2][3]
Validation:

e Melting Point: Expect ~141-142°C (dried).

* NMR: Confirm disappearance of the nitrile peak and appearance of amidine protons.

Pharmaceutical Applications & Mechanism
Serine Protease Inhibition

The primary utility of 3-Pyridinecarboxamidine in drug discovery is as a P1 residue surrogate.

e Mechanism: Trypsin-like serine proteases cleave peptide bonds following a positively
charged residue (Arginine or Lysine).

o Mimicry: The amidine group of Nicotinamidine mimics the guanidine group of Arginine.

e Binding: It forms a salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket,
competitively inhibiting the enzyme.

Activity-Based Probes (ABPSs)

Recent research utilizes 3-Pyridinecarboxamidine derivatives to create Activity-Based
Probes. These molecules covalently bond to the active site of proteases, allowing scientists to
profile enzyme activity in complex biological samples (e.qg., profiling protease levels in cystic
fibrosis sputum).

Emerging Materials Science
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Beyond pharma, 3-Pyridinecarboxamidine is increasingly cited in the synthesis of 2D
Perovskite materials. It acts as an organic spacer cation, stabilizing the lead-halide octahedral
layers. The 3-isomer induces unique "kinked" structural frameworks compared to the linear 4-
isomer, influencing optoelectronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [3-Pyridinecarboxamidine: Technical Compendium &
Synonym Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3006089#3-pyridinecarboxamidine-synonyms-and-
alternative-names]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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